N-[(2E)-6-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}-1,3-benzothiazol-2(3H)-ylidene]methanesulfonamide
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Overview
Description
N-{6-[4-(4-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-1,3-BENZOTHIAZOL-2-YL}METHANESULFONAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzothiazole ring, a piperazine moiety, and a chlorophenyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable candidate for research in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{6-[4-(4-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-1,3-BENZOTHIAZOL-2-YL}METHANESULFONAMIDE typically involves multiple steps. One common synthetic route starts with the preparation of the benzothiazole ring, followed by the introduction of the piperazine moiety and the chlorophenyl group. The final step involves the sulfonation of the compound to introduce the methanesulfonamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to minimize waste and maximize efficiency. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{6-[4-(4-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-1,3-BENZOTHIAZOL-2-YL}METHANESULFONAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
N-{6-[4-(4-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-1,3-BENZOTHIAZOL-2-YL}METHANESULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-{6-[4-(4-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-1,3-BENZOTHIAZOL-2-YL}METHANESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with essential metabolic pathways . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell division and DNA replication .
Comparison with Similar Compounds
Similar Compounds
N-{6-[4-(PYRAZINE-2-CARBONYL)PIPERAZINE-1-YL]PYRIDIN-3-YL}BENZAMIDE: This compound shares a similar piperazine and benzamide structure but differs in the presence of a pyrazine ring instead of a benzothiazole ring.
META-CHLOROPHENYLPIPERAZINE: This compound has a similar piperazine moiety but lacks the benzothiazole and methanesulfonamide groups.
Uniqueness
N-{6-[4-(4-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-1,3-BENZOTHIAZOL-2-YL}METHANESULFONAMIDE is unique due to its combination of a benzothiazole ring, a piperazine moiety, and a methanesulfonamide group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable candidate for research in various scientific fields .
Properties
Molecular Formula |
C19H19ClN4O3S2 |
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Molecular Weight |
451.0 g/mol |
IUPAC Name |
N-[6-[4-(4-chlorophenyl)piperazine-1-carbonyl]-1,3-benzothiazol-2-yl]methanesulfonamide |
InChI |
InChI=1S/C19H19ClN4O3S2/c1-29(26,27)22-19-21-16-7-2-13(12-17(16)28-19)18(25)24-10-8-23(9-11-24)15-5-3-14(20)4-6-15/h2-7,12H,8-11H2,1H3,(H,21,22) |
InChI Key |
HFDQGAUSPPOMTP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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